molecular formula C20H22ClN5O2 B2956822 9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-70-4

9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2956822
M. Wt: 399.88
InChI Key: AEYPVWTXSCBMSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include the reaction conditions (like temperature and pH), the yield, and the purity of the product.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with different reagents, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted based on the compound’s structure and can be confirmed through experiments.


Scientific Research Applications

Heterocyclic Compound Applications

  • Structural and Chemical Analysis : Studies on compounds with similar structural features, such as fused-ring heterocyclic molecules, have focused on their crystallization, hydrogen bonding, and molecular interactions. For instance, research on racemic mixtures of chlorophenyl-containing compounds reveals detailed structural characteristics, including paired N-H...O hydrogen bonds and C-H...π(arene) hydrogen bond formations, suggesting potential applications in crystal engineering and molecular design (Low et al., 2004).

  • Synthetic Methodologies : Investigations into the ring cleavage reactions of oxazine-dione derivatives with amines under various conditions highlight the synthetic versatility of such compounds, which can lead to the formation of pyrimidines, acetoacetamides, and urethanes, among others. This demonstrates the compound's relevance in synthetic organic chemistry for generating diverse molecular architectures (Kinoshita et al., 1989).

  • Pharmacological Potential : Research on derivatives of pyrimido-purine and related heterocycles has explored their binding affinities and pharmacological actions, indicating potential applications in drug discovery, especially concerning receptor targeting and modulation. For example, studies on arylpiperazine derivatives of pyrimido[2,1-f]purine-2,4-dione have shown significant affinity for various receptors, suggesting uses in designing novel therapeutic agents (Jurczyk et al., 2004).

  • Antimicrobial Activity : Synthesis and evaluation of chlorophenyl-containing compounds for their antibacterial efficacy underscore the potential of such molecules in developing new antimicrobial agents. Studies have reported the synthesis of novel compounds showing significant activity against various gram-negative and gram-positive bacteria, indicating their importance in addressing antibiotic resistance (Sheikh et al., 2009).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicology studies. This could involve studying the compound’s effects in cell cultures, animal models, and potentially in human trials.


Future Directions

Future directions could involve further studies to better understand the compound’s properties, to improve its synthesis, or to find new applications for it. This could also involve studying related compounds to see if they have similar or improved properties.


Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less-studied compound, some or all of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.


properties

IUPAC Name

9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-12(2)9-26-18(27)16-17(23(4)20(26)28)22-19-24(10-13(3)11-25(16)19)15-7-5-6-14(21)8-15/h5-8,13H,1,9-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYPVWTXSCBMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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